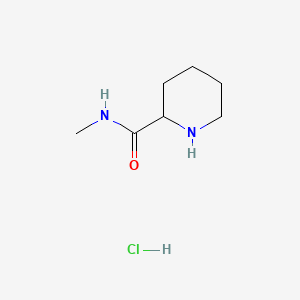

N-methylpiperidine-2-carboxamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c1-8-7(10)6-4-2-3-5-9-6;/h6,9H,2-5H2,1H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYLDMRWNXZMTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236263-43-6 | |

| Record name | N-methylpiperidine-2-carboxamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Core Mechanism of Action of N-substituted Piperidine-2-Carboxamide Local Anesthetics

A Senior Application Scientist's Synthesis of a Core Anesthetic Mechanism

Author's Note: The query "N-methylpiperidine-2-carboxamide hydrochloride" describes a core chemical scaffold. In the pharmaceutical landscape, this structure is most notably represented by the potent, long-acting local anesthetic, Ropivacaine. This guide will, therefore, focus on the well-elucidated mechanism of Ropivacaine as the primary exemplar for this class of compounds, providing researchers, scientists, and drug development professionals with a detailed understanding of its molecular interactions and physiological effects.

Introduction: Elucidating the Molecular Identity and Clinical Significance

The piperidine-2-carboxamide scaffold is a cornerstone in the development of modern local anesthetics. Ropivacaine, the (S)-enantiomer of 1-propyl-2',6'-pipecoloxylidide hydrochloride, is a highly significant member of this class, engineered for an improved safety profile compared to its predecessor, Bupivacaine.[1][2] Unlike Bupivacaine, which is a racemic mixture, Ropivacaine is a pure S(-) enantiomer, a stereospecific design choice that critically reduces its potential for cardiotoxicity and central nervous system (CNS) toxicity.[1][3]

This technical guide provides an in-depth exploration of the fundamental mechanism of action of Ropivacaine, detailing its interaction with voltage-gated sodium channels, the resulting pharmacodynamics, and the experimental methodologies used to characterize these effects.

Core Mechanism of Action: Reversible Blockade of Voltage-Gated Sodium Channels

The primary mechanism of action for Ropivacaine, like other amide-type local anesthetics, is the reversible inhibition of voltage-gated sodium ion channels in the neuronal cell membrane.[1][4][5] This blockade is the fundamental event that prevents pain signal transmission.

Molecular Target and Binding Site

Ropivacaine exerts its effect by physically obstructing the intracellular pore of voltage-gated sodium channels (Nav).[6] These channels are essential for the initiation and propagation of action potentials along nerve axons.[6] The molecule, being lipid-soluble, diffuses across the neuronal membrane and binds to a receptor site within the channel's inner pore, which is thought to be composed of residues on the S6 transmembrane segments of domains I, III, and IV.[7]

State-Dependent Binding: A Use-Dependent Phenomenon

A critical aspect of Ropivacaine's mechanism is its state-dependent binding. The affinity of the drug for the sodium channel is not constant but varies with the conformational state of the channel (resting, open, or inactivated).[8]

-

Resting State: The channel has a low affinity for Ropivacaine.

-

Open and Inactivated States: The channel's affinity for Ropivacaine is significantly higher.[5][8]

This "modulated receptor hypothesis" explains the phenomenon of use-dependent block . Nerves that are repetitively stimulated (i.e., firing pain signals) will have their sodium channels cycling through the open and inactivated states more frequently. This provides more opportunities for the high-affinity binding of Ropivacaine, thus enhancing the anesthetic block in active nerve fibers.[9] Ropivacaine stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for depolarization and the propagation of the nerve impulse.[6] This leads to a halt in nerve conduction and a localized loss of sensation.[4]

Caption: Workflow for a patch-clamp experiment to assess use-dependent block.

Isolated Nerve Studies

In vitro preparations, such as an isolated rabbit vagus nerve, can be used to assess the compound action potentials of different nerve fiber types (e.g., Aβ and C fibers) and compare the potency of various local anesthetics. [10]

Conclusion

N-substituted piperidine-2-carboxamide hydrochloride derivatives, exemplified by Ropivacaine, are sophisticated local anesthetics whose clinical efficacy is rooted in a well-defined molecular mechanism. Their primary action is the state- and use-dependent blockade of voltage-gated sodium channels, leading to a reversible interruption of nerve impulse propagation. The specific physicochemical properties of Ropivacaine, such as its stereopurity as an S-enantiomer and its lower lipophilicity, confer a favorable clinical profile characterized by a differential sensory-motor block and a significantly reduced risk of cardiotoxicity compared to older agents. A thorough understanding of this mechanism is paramount for the rational design of future anesthetics and for the safe and effective application of these essential drugs in clinical practice.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ropivacaine HCl: Mechanism of Action and Clinical Efficacy. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website: [Link]

-

Gurnani, A., et al. (2016). Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology, 32(2), 116-124. Available at: [Link]

-

Tran, D. Q., & Adhikary, S. D. (2025). Ropivacaine. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Wulf, H., et al. (1999). Pharmacokinetics and pharmacodynamics of ropivacaine 2 mg/mL, 5 mg/mL, or 7.5 mg/mL after ilioinguinal blockade for inguinal hernia repair in adults. Anesthesia & Analgesia, 89(6), 1471-1475. Available at: [Link]

-

Pediatric Oncall. (n.d.). Ropivacaine. Drug Index. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Ropivacaine Mesylate? Retrieved from Patsnap Synapse website: [Link]

-

Cureus. (2024). Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review. Cureus, 16(8), e67543. Available at: [Link]

-

Drugs.com. (2025). Ropivacaine (Local) Monograph for Professionals. Retrieved from Drugs.com website: [Link]

-

Noda, K., et al. (2001). [An Electrophysiological Study of Ropivacaine on Excised Cervical Vagus Nerves of Rabbit]. Masui. The Japanese journal of anesthesiology, 50(12), 1308–1315. Available at: [Link]

-

Scilit. (n.d.). Ropivacaine: a pharmacological review. Retrieved from Scilit website: [Link]

-

MDPI. (n.d.). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 28(19), 6899. Available at: [Link]

-

Friederich, P., et al. (2015). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Anesthesia & Analgesia, 120(4), 743-751. Available at: [Link]

-

Reiz, S., et al. (1998). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Anesthesiology, 88(4), 984-992. Available at: [Link]

-

NYSORA. (n.d.). Clinical Pharmacology of Local Anesthetics. Retrieved from NYSORA website: [Link]

-

King's College London Research Portal. (n.d.). Differences in cardiotoxicity of bupivacaine and ropivacaine are the result of physicochemical and stereoselective properties. Retrieved from King's College London Research Portal website: [Link]

-

McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. Available at: [Link]

-

ResearchGate. (n.d.). Differences in Cardiotoxicity of Bupivacaine and Ropivacaine Are the Result of Physicochemical and Stereoselective Properties. Retrieved from ResearchGate website: [Link]

-

Gennery, B., et al. (2002). Direct cardiac effects of intracoronary bupivacaine, levobupivacaine and ropivacaine in the sheep. British Journal of Pharmacology, 135(5), 1267–1276. Available at: [Link]

-

Dr.Oracle. (2025). What is the relative advantage of Ropivacaine (ropivacaine) compared to Bupivacaine (bupivacaine) in terms of cardiotoxicity? Retrieved from Dr.Oracle website: [Link]

-

Liu, P., et al. (2017). Ropivacaine versus levobupivacaine in peripheral nerve block: A PRISMA-compliant meta-analysis of randomized controlled trials. Medicine, 96(14), e6585. Available at: [Link]

-

Wason, R., et al. (2015). Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study. Journal of clinical and diagnostic research : JCDR, 9(1), UC01–UC04. Available at: [Link]

-

Taylor & Francis Online. (2022). Median Effective Concentration of Ropivacaine for Femoral Nerve Block Maintaining Motor Function During Knee Arthroscopy in Two Age Groups. Retrieved from Taylor & Francis Online website: [Link]

-

ResearchGate. (n.d.). A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels. Retrieved from ResearchGate website: [Link]

-

e-Century Publishing Corporation. (n.d.). Effects of ropivacaine and bupivacaine at equipotent doses on arrhythmia in epidural anaesthesia and analgesia. Retrieved from e-Century Publishing Corporation website: [Link]

-

Strichartz, G. R., & Wang, G. K. (2012). State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution. Anesthesiology, 117(6), 1363-1377. Available at: [Link]

-

Oxford Academic. (2007). Regression of Sensory and Motor Blockade, and Analgesia During Continuous Epidural Infusion of Ropivacaine and Fentanyl in Comparison with Other Local Anesthetics. Pain Medicine, 8(2), 129-135. Available at: [Link]

-

PNAS. (2018). Protonation state of inhibitors determines interaction sites within voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 115(10), E2296-E2305. Available at: [Link]

-

ResearchGate. (n.d.). Binding modes of S‐bupivacaine and ropivacaine in a Kv1.5 channel model. Retrieved from ResearchGate website: [Link]

-

Fozzard, H. A., et al. (2011). The Sodium Channel as a Target for Local Anesthetic Drugs. Frontiers in Pharmacology, 2, 67. Available at: [Link]

-

Zhang, Y., et al. (2014). Effects of Ropivacaine in Patient-Controlled Epidural Analgesia on Uterine Electromyographic Activities during Labor. BioMed Research International, 2014, 273868. Available at: [Link]

-

Tikhonov, D. B., & Zhorov, B. S. (2012). Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants. Journal of General Physiology, 140(3), 257-271. Available at: [Link]

-

O'Leary, M. E., & Chahine, M. (2012). Local anesthetic inhibition of a bacterial sodium channel. The Journal of general physiology, 139(6), 469–481. Available at: [Link]

-

Stoetzer, C., et al. (2018). Sodium Channels and Local Anesthetics—Old Friends With New Perspectives. Frontiers in Pharmacology, 9, 1235. Available at: [Link]

-

Hanck, D. A., et al. (2004). Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels. The Journal of General Physiology, 123(1), 19-30. Available at: [Link]

-

Circulation Research. (n.d.). Local Anesthetic Anchoring to Cardiac Sodium Channels. Retrieved from Circulation Research website: [Link]

-

PNAS. (2014). Local anesthetic and antiepileptic drug access and binding to a bacterial voltage-gated sodium channel. Proceedings of the National Academy of Sciences, 111(35), 12844-12849. Available at: [Link]

-

Zhang, H., et al. (2015). Voltage-dependent blockade by bupivacaine of cardiac sodium channels expressed in Xenopus oocytes. Acta Pharmacologica Sinica, 36(11), 1331-1341. Available at: [Link]

Sources

- 1. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nysora.com [nysora.com]

- 3. Pharmacological Insights of Ropivacaine and Clinical Applications: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Ropivacaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Ropivacaine Mesylate? [synapse.patsnap.com]

- 7. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [An electrophysiological study of ropivacaine on excised cervical vagus nerves of rabbit] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-methylpiperidine-2-carboxamide Hydrochloride: Properties, Structure, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-methylpiperidine-2-carboxamide hydrochloride, a piperidine derivative with potential applications in pharmaceutical research, particularly in the development of local anesthetics. Drawing upon established principles of medicinal chemistry and extrapolating from closely related analogs, this document offers insights into its chemical properties, structure, synthesis, and potential biological significance.

Introduction: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an attractive template for interacting with biological targets.[1] this compound belongs to this important class of compounds and is of particular interest due to its structural similarity to known local anesthetics like ropivacaine and mepivacaine. Understanding its fundamental chemical and structural characteristics is paramount for exploring its therapeutic potential.

Chemical Properties and Structure

This compound is a white to off-white crystalline powder.[2][3] It is generally soluble in water and alcoholic solvents.[2][3]

Structural Elucidation

The chemical structure of this compound is characterized by a piperidine ring N-substituted with a methyl group and bearing a methylcarboxamide group at the 2-position. The hydrochloride salt form enhances its solubility in aqueous media.

Key Structural Features:

-

Piperidine Ring: A six-membered saturated heterocycle containing a nitrogen atom.

-

N-Methyl Group: A methyl group attached to the nitrogen atom of the piperidine ring.

-

2-Carboxamide Group: A carboxamide functional group at the C2 position of the piperidine ring, with a methyl group on the amide nitrogen.

-

Chirality: The C2 carbon is a stereocenter, meaning the compound can exist as enantiomers. The specific stereochemistry will significantly influence its biological activity.

-

Hydrochloride Salt: The basic nitrogen of the piperidine ring is protonated by hydrochloric acid to form a salt.

Below is a diagram illustrating the logical relationship of the functional groups in the molecule.

Figure 1: Functional group decomposition of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1236263-43-6 | [2][4] |

| Molecular Formula | C₇H₁₅ClN₂O | [2][4] |

| Molecular Weight | 178.66 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Solubility | Soluble in water and alcohol | [2][3] |

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would start from N-methylpipecolic acid (N-methylpiperidine-2-carboxylic acid). This starting material can be activated to form an acid chloride or coupled directly with methylamine using a suitable coupling agent. The final step would involve the formation of the hydrochloride salt.

Figure 2: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a suggested methodology based on the synthesis of similar piperidine carboxamides. Researchers should optimize these conditions for their specific needs.

Step 1: Activation of N-Methylpipecolic Acid

-

To a solution of N-methylpipecolic acid in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a carbodiimide reagent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).

-

Stir the reaction mixture at room temperature for a specified period (typically 1-2 hours) to ensure complete formation of the activated ester.

Step 2: Amidation

-

Cool the reaction mixture containing the activated N-methylpipecolic acid to 0 °C.

-

Slowly add a solution of methylamine in an appropriate solvent (e.g., THF or water).

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

-

Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC was used).

-

Wash the filtrate with an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any unreacted acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylpiperidine-2-carboxamide.

-

Purify the crude product by column chromatography on silica gel.

Step 4: Hydrochloride Salt Formation

-

Dissolve the purified N-methylpiperidine-2-carboxamide in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) until precipitation is complete.

-

Collect the precipitate by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain this compound.

Characterization

The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the N-methyl group, the methyl group of the carboxamide, and the protons of the piperidine ring. The chemical shifts and coupling patterns would confirm the connectivity of the molecule.

-

¹³C NMR: Would display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the amide.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands would be expected for the N-H stretch of the secondary amide, the C=O stretch of the amide, and C-H stretches of the aliphatic groups.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base, N-methylpiperidine-2-carboxamide, and fragmentation patterns consistent with its structure.

Potential Pharmacological Applications: A Local Anesthetic Candidate

The structural resemblance of this compound to established local anesthetics suggests that it may possess similar pharmacological properties.[1][8] Local anesthetics function by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby preventing the propagation of action potentials and blocking the sensation of pain.[7][9]

Mechanism of Action of Local Anesthetics

The generally accepted mechanism of action for local anesthetics involves their interaction with the intracellular side of the sodium channel.

Figure 3: Simplified signaling pathway of local anesthetic action.

The amphiphilic nature of local anesthetics, with a lipophilic aromatic ring and a hydrophilic amine group, is crucial for their activity. This compound possesses a lipophilic piperidine ring and a hydrophilic amide and protonated amine, fitting this general profile.

Safety and Handling

While specific toxicological data for this compound is not available, it should be handled with the care appropriate for a novel chemical entity. Standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[8] Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Directions

This compound is a piperidine derivative with a chemical structure that suggests potential as a local anesthetic. This guide has provided a comprehensive overview of its known and inferred chemical properties, a plausible synthetic route, and its potential pharmacological context. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and evaluate its biological activity and safety profile. Such studies will be crucial in determining its potential as a lead compound in drug discovery programs.

References

-

This compound. ChemBK. [Link]

-

Substituted carboxamide analogues as a new class of local anesthetic agents: Synthesis and bio-evaluation. ResearchGate. [Link]

-

CAS 1236263-43-6. ChemBK. [Link]

-

Ropivacaine. New Drug Approvals. [Link]

-

Synthesis, biological evaluation, and molecular docking of ropivacaine analogs as local anesthetic agents. ResearchGate. [Link]

-

N-Methyl-2-piperidinecarboxamide hydrochloride. ChemBK. [Link]

-

Synthesis, biological evaluation, and molecular docking of ropivacaine analogs as local anesthetic agents. Semantic Scholar. [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]

-

N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. PubChem. [Link]

-

The Local Anesthetic Activity of 4-(Naphthalen-1-yloxy)But-2-yn-1- yl)-Containing Piperidine Derivatives in Experimental Animal Models. FABAD Journal of Pharmaceutical Sciences. [Link]

-

N-Methylpiperidine. PubChem. [Link]

-

Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives. PubMed Central. [Link]

Sources

- 1. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. N-Methyl-2-piperidinecarboxamide hydrochloride 95% | CAS: 1236263-43-6 | AChemBlock [achemblock.com]

- 5. Ropivacaine synthesis - chemicalbook [chemicalbook.com]

- 6. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis pathway for N-methylpiperidine-2-carboxamide hydrochloride

An In-depth Technical Guide to the Synthesis of 1-Methylpiperidine-2-carboxamide Hydrochloride

Executive Summary

This technical guide provides a comprehensive overview of two primary synthetic pathways for 1-Methylpiperidine-2-carboxamide Hydrochloride, a compound of significant interest in pharmaceutical development, notably as an intermediate for local anesthetics. The document is tailored for researchers, scientists, and drug development professionals, offering a deep dive into the chemical principles, step-by-step protocols, and comparative analysis of each route. The synthesis strategies explored are: Pathway I , commencing from 2-Piperidinecarboxylic Acid (Pipecolic Acid), and Pathway II , starting with 2-Pyridinecarboxylic Acid (Picolinic Acid). Each pathway is critically evaluated for efficiency, scalability, and safety, supported by authoritative references and detailed process visualizations to ensure scientific integrity and practical applicability.

Introduction

1-Methylpiperidine-2-carboxamide, and its hydrochloride salt, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center at the 2-position of the N-methylated piperidine ring, is a key component in several local anesthetics like Mepivacaine and Bupivacaine.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it suitable for pharmaceutical formulations and further chemical transformations.[2] A thorough understanding of its synthesis is paramount for process optimization, cost reduction, and ensuring high purity in cGMP (current Good Manufacturing Practice) environments. This guide elucidates the most viable and field-proven synthetic methodologies.

Retrosynthetic Analysis

A retrosynthetic approach to 1-Methylpiperidine-2-carboxamide Hydrochloride reveals two logical disconnection points, leading to two distinct and practical synthetic strategies. The primary disconnections are at the C-N amide bond and the N-CH₃ bond of the piperidine ring, or alternatively, by considering the piperidine ring as a reduced form of a pyridine precursor.

Caption: Retrosynthetic analysis of 1-Methylpiperidine-2-carboxamide HCl.

This analysis logically unfolds two primary synthetic routes:

-

Pathway I: Beginning with 2-Piperidinecarboxylic Acid, involving N-methylation followed by amidation.

-

Pathway II: Starting from 2-Pyridinecarboxylic Acid, which involves amidation, N-methylation of the pyridine ring, and subsequent catalytic hydrogenation.

Synthetic Pathway I: From 2-Piperidinecarboxylic Acid (Pipecolic Acid)

This pathway is a classical approach that builds the target molecule by modifying a pre-existing saturated heterocyclic ring. It offers straightforward transformations with well-understood mechanisms.

Workflow for Pathway I

Caption: Workflow diagram for the synthesis from 2-Piperidinecarboxylic Acid.

Step 1: N-Methylation of 2-Piperidinecarboxylic Acid

The introduction of the methyl group onto the piperidine nitrogen is efficiently achieved via the Eschweiler-Clarke reaction. This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that is highly selective for the methylation of primary and secondary amines and avoids the over-methylation issues associated with using alkyl halides.

Experimental Protocol:

-

To a stirred solution of 2-Piperidinecarboxylic Acid (1.0 eq) in water, add formic acid (2.5 eq) followed by aqueous formaldehyde (37%, 2.2 eq).

-

Heat the mixture to reflux (approx. 100°C) for 6-8 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove water and excess reagents.

-

The resulting crude 1-Methylpiperidine-2-carboxylic Acid can be carried forward to the next step, or purified by recrystallization if necessary.

Step 2: Amidation of 1-Methylpiperidine-2-carboxylic Acid

The conversion of the carboxylic acid to a primary amide is a critical step. A robust and high-yielding method involves the formation of an acyl chloride intermediate, which is then quenched with ammonia.

Experimental Protocol:

-

Suspend 1-Methylpiperidine-2-carboxylic Acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise. The formation of the acid chloride can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

Stir the reaction at room temperature for 2-3 hours until the conversion is complete.

-

Remove the solvent and excess thionyl chloride under reduced pressure.

-

Dissolve the crude acid chloride in a fresh portion of anhydrous solvent (e.g., DCM) and cool to 0°C.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) until the reaction is complete.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-Methylpiperidine-2-carboxamide.

Self-Validating System: Direct amide formation using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is an alternative.[1] However, the acid chloride route is often more cost-effective for large-scale synthesis.

Step 3: Formation of the Hydrochloride Salt

The final step involves converting the free base into its more stable and water-soluble hydrochloride salt.[2]

Experimental Protocol:

-

Dissolve the crude 1-Methylpiperidine-2-carboxamide in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) or bubble anhydrous HCl gas through the solution with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Synthetic Pathway II: From 2-Pyridinecarboxylic Acid (Picolinic Acid)

This pathway leverages the aromatic pyridine ring as a precursor to the piperidine system. The key transformation is a catalytic hydrogenation, a powerful and clean reduction method. This route can be advantageous due to the low cost of the starting material, picolinic acid.

Workflow for Pathway II

Caption: Workflow diagram for the synthesis from 2-Pyridinecarboxylic Acid.

Step 1 & 2: Synthesis of 2-Carbamoyl-N-methylpyridinium Chloride

The initial steps involve converting picolinic acid into picolinamide, followed by N-methylation to form the quaternary pyridinium salt.

Experimental Protocol:

-

Amidation: Picolinic acid (1.0 eq) is converted to its acid chloride using thionyl chloride (1.2 eq) in a similar manner to Pathway I, Step 2. The resulting acyl chloride is then reacted with aqueous or gaseous ammonia to yield picolinamide.

-

N-Methylation: Picolinamide (1.0 eq) is dissolved in a suitable solvent (e.g., acetone or acetonitrile). A methylating agent such as methyl iodide or dimethyl sulfate is added. For this specific target, using methyl chloride in a pressure vessel is also a viable industrial method.[3][4] The reaction forms the quaternary ammonium salt, 2-Carbamoyl-N-methylpyridinium chloride (or iodide, depending on the reagent), which often precipitates from the solution. The product has a known CAS number of 21032-31-5.[5]

Step 3: Catalytic Hydrogenation

This is the core step of Pathway II. The aromatic pyridinium ring is reduced to the corresponding N-methylpiperidine ring. This reaction is typically performed under hydrogen pressure using a heterogeneous catalyst. A patented method describes a similar reduction of a picolinic acid derivative in the presence of HCl, followed by reductive methylation.[6] A more direct approach is the hydrogenation of the pre-methylated ring.

Experimental Protocol:

-

Charge a high-pressure hydrogenation vessel (autoclave) with 2-Carbamoyl-N-methylpyridinium chloride (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or water), and a hydrogenation catalyst.

-

Catalyst Selection: Platinum(IV) oxide (PtO₂, Adam's catalyst) or Palladium on Carbon (Pd/C, 5-10 wt%) are highly effective for pyridine ring reduction.[7]

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-500 psi).

-

Heat the reaction mixture (e.g., 25-80°C) with vigorous stirring.

-

Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. The product is obtained directly as the hydrochloride salt. Further purification can be achieved by recrystallization.

Trustworthiness: Catalytic hydrogenation is a well-established, clean, and high-yielding industrial process.[8][9] The choice of catalyst and conditions can be fine-tuned to optimize yield and minimize side reactions.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway I (from Pipecolic Acid) | Pathway II (from Picolinic Acid) |

| Starting Material Cost | Higher (Pipecolic acid is more expensive) | Lower (Picolinic acid is a commodity chemical) |

| Number of Steps | 3 | 3 |

| Key Transformations | Eschweiler-Clarke, Amidation | Amidation, N-Methylation, Catalytic Hydrogenation |

| Scalability | Good; avoids high-pressure equipment. | Excellent; catalytic hydrogenation is a standard industrial process. |

| Safety Considerations | Use of formaldehyde (carcinogen) and thionyl chloride (corrosive). | Requires handling of high-pressure hydrogen (flammable/explosive) and pyrophoric catalysts (e.g., Raney Nickel, dry Pd/C). |

| Stereochemical Control | If starting with a specific enantiomer of pipecolic acid, chirality is typically retained. | Hydrogenation can create diastereomers if other chiral centers are present; however, for this target, it forms a racemic mixture unless a chiral catalyst is used. |

| Overall Yield | Generally good to high. | Can be very high, often exceeding Pathway I. |

Characterization & Quality Control

The identity and purity of the final 1-Methylpiperidine-2-carboxamide Hydrochloride must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure, including the presence of the N-methyl group and the piperidine ring protons.

-

FTIR Spectroscopy: To identify functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

-

Melting Point: A sharp melting point range indicates high purity.

-

Elemental Analysis: To confirm the empirical formula (C₇H₁₅ClN₂O).

Conclusion

Both synthetic pathways presented are viable and robust for the synthesis of 1-Methylpiperidine-2-carboxamide Hydrochloride.

-

Pathway I is often preferred in a laboratory or small-scale setting due to its reliance on standard glassware reactions and avoidance of high-pressure equipment. Its main drawback is the higher cost of the starting material.

-

Pathway II is exceptionally well-suited for large-scale industrial production. The low cost of picolinic acid and the efficiency of catalytic hydrogenation make it the more economically favorable route, despite the higher initial capital investment for high-pressure reactors.

The final choice of synthesis will depend on the specific requirements of the project, including scale, budget, available equipment, and safety infrastructure.

References

-

N-methylpiperidine-2-carboxamide hydrochloride - Introduction. ChemBK. [Link]

-

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 2012. [Link]

-

Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI, 2021. [Link]

- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

-

Improved Synthesis of N-Methylcadaverine. MDPI, Molecules. [Link]

-

Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 2022. [Link]

-

A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 2009. [Link]

-

Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes. Organometallics, 2014. [Link]

-

Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 2018. [Link]

- Method of preparing n,n-dimethylpiperidinium chloride.

- Process for the preparation of N-methylpyridinium chloride.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. RU2124507C1 - Method of preparing n,n-dimethylpiperidinium chloride - Google Patents [patents.google.com]

- 4. AT131118B - Process for the preparation of N-methylpyridinium chloride. - Google Patents [patents.google.com]

- 5. advancedchemtech.com [advancedchemtech.com]

- 6. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Catalytic Hydrogenation Activity and Electronic Structure Determination of Bis(arylimidazol-2-ylidene)pyridine Cobalt Alkyl and Hydride Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]

An In-Depth Technical Guide to N-methylpiperidine-2-carboxamide Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methylpiperidine-2-carboxamide hydrochloride, a piperidine derivative with significant potential in pharmaceutical research and development. This document delves into its chemical identity, synthesis, analytical characterization, and established applications, offering valuable insights for researchers, scientists, and professionals in the field of drug discovery.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a chiral organic compound. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1] The presence of a methyl group on the piperidine nitrogen and a carboxamide functional group at the 2-position creates a molecule with specific steric and electronic features that govern its biological activity.

IUPAC Name and CAS Number

-

IUPAC Name: this compound

-

CAS Number: 1236263-43-6[2]

It is important to note that this CAS number may refer to the racemic mixture. Enantiomer-specific CAS numbers also exist, such as 2566173-93-9 for the (R)-enantiomer.

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅ClN₂O | |

| Molecular Weight | 178.66 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in water and alcohol |

Section 2: Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The general strategy involves the formation of the N-methylpiperidine-2-carboxamide free base, followed by its conversion to the hydrochloride salt.

Synthesis of the Free Base: N-methylpiperidine-2-carboxamide

A common and efficient route to N-methylpiperidine-2-carboxamide begins with pipecolic acid, the carboxylic acid derivative of piperidine.

Caption: General synthetic workflow for N-methylpiperidine-2-carboxamide.

Experimental Protocol: Amidation of N-methylpipecolic Acid

This protocol outlines a plausible laboratory-scale synthesis. Note: This is a representative procedure and may require optimization.

-

Activation of the Carboxylic Acid: To a solution of N-methylpipecolic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and Hydroxybenzotriazole (HOBt) (1.1 equivalents). Stir the mixture for 30 minutes.

-

Amidation: To the activated acid solution, add a solution of methylamine (e.g., 40% in water or as a gas) (1.2 equivalents) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and aqueous solubility.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified N-methylpiperidine-2-carboxamide in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum to yield this compound.

Section 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group on the nitrogen, the protons of the piperidine ring, and the amide proton. The chemical shifts and coupling patterns will be indicative of their chemical environment and stereochemical relationships.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the amide, the carbons of the piperidine ring, and the N-methyl carbon.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of the compound and for quantitative analysis. A reversed-phase HPLC method would be suitable.

Exemplary HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | A suitable gradient from low to high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Charged Aerosol Detection (CAD) for compounds with poor UV chromophores. |

| Column Temperature | 25-30 °C |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information through fragmentation patterns. In electrospray ionization (ESI) mass spectrometry, N-methylpiperidine-2-carboxamide would be expected to show a prominent protonated molecular ion [M+H]⁺.

Section 4: Applications in Drug Development and Research

The piperidine scaffold is a key structural motif in a wide range of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1]

Potential as a Local Anesthetic

This compound has been described as a local anesthetic.[2] Local anesthetics function by blocking nerve conduction, thereby preventing the transmission of pain signals.

Mechanism of Action: Sodium Channel Blockade

The primary mechanism of action of local anesthetics involves the blockade of voltage-gated sodium channels in the neuronal cell membrane.

Caption: Simplified diagram of the mechanism of action of local anesthetics.

The unionized form of the local anesthetic crosses the lipid-rich nerve membrane. Once inside the neuron, where the pH is lower, the molecule becomes protonated (ionized). This charged form then binds to a specific receptor site within the voltage-gated sodium channel, stabilizing it in an inactive state. This prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential. Consequently, the nerve impulse is blocked, leading to a loss of sensation in the innervated area.

Scaffold for Novel Therapeutics

The N-methylpiperidine-2-carboxamide core can serve as a versatile starting point for the synthesis of more complex molecules with a range of potential therapeutic applications. The functional groups on this scaffold allow for various chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for different biological targets.

Section 5: Safety and Handling

As a biologically active compound, this compound should be handled with appropriate care in a laboratory setting. It is recommended to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling precautions, and first-aid measures. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when working with this compound.

References

-

ChemBK. This compound. Available at: [Link]

-

MySkinRecipes. N-Methylpiperidine-4-carboxamide hydrochloride. Available at: [Link]

-

PubChem. N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;chloride. Available at: [Link]

- Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.

-

American Elements. 2-methylpiperidine-2-carboxamide hydrochloride. Available at: [Link]

- Google Patents. Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.

-

Gevorgyan, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4859. Available at: [Link]

-

Szymański, P., et al. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113637. Available at: [Link]

-

Fiveable. N-methylpiperidine Definition. Available at: [Link]

Sources

Solubility and stability of N-methylpiperidine-2-carboxamide hydrochloride in different solvents

An In-depth Technical Guide to the Solubility and Stability of N-methylpiperidine-2-carboxamide hydrochloride in Different Solvents

Introduction

This compound is a small molecule featuring a piperidine scaffold, a common motif in many biologically active compounds. As the hydrochloride salt of an N-substituted carboxamide, its physicochemical properties are pivotal for its journey through the drug development pipeline. Preliminary data suggests its potential utility as a local anesthetic, where it would function by blocking nerve conduction.[1] For any such candidate, a thorough understanding of its solubility and stability is not merely a regulatory requirement but a fundamental necessity for developing safe, effective, and reliable pharmaceutical formulations.

This technical guide, intended for researchers, formulation scientists, and drug development professionals, provides a comprehensive framework for evaluating the solubility and stability of this compound. It moves beyond simple data presentation to explain the causal scientific principles behind the experimental methodologies. By integrating theoretical considerations with detailed, field-proven protocols, this document serves as a practical roadmap for characterizing this and similar molecules.

Section 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) directly influences its dissolution rate, bioavailability, and the feasibility of creating various dosage forms. This compound's structure—comprising a basic piperidine nitrogen, a polar amide group, and its formulation as a hydrochloride salt—dictates a complex interplay of factors that govern its behavior in different solvents.

Theoretical Considerations

-

Impact of the Hydrochloride Salt: The compound is supplied as a hydrochloride salt to significantly enhance its aqueous solubility. In solution, it dissociates, and the piperidine nitrogen becomes protonated, leading to strong ion-dipole interactions with polar solvents like water.

-

pH-Dependent Solubility: As the salt of a weak base, its aqueous solubility is highly dependent on pH. In acidic to neutral conditions (pH < pKa), the ionized form predominates, maximizing solubility. As the pH increases above the pKa of the piperidine nitrogen, the equilibrium shifts toward the less soluble free base, potentially leading to precipitation.[2] This relationship is critical for predicting its behavior in different physiological environments and for designing buffered formulations.

-

Solvent Polarity: The principle of "like dissolves like" is a useful guide. The compound is expected to be readily soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO).[1][3] Conversely, it is expected to have limited solubility in non-polar solvents such as hexanes or toluene.[1]

Experimental Determination of Solubility

A multi-tiered approach is recommended to characterize solubility, beginning with high-throughput kinetic assays in early discovery and progressing to definitive thermodynamic measurements for development candidates.[2][4]

The shake-flask method remains the gold standard for determining thermodynamic solubility, as it measures the equilibrium state between the dissolved and solid forms of the compound.[5][6]

Protocol:

-

Preparation: Add an excess amount of solid this compound to separate vials containing a series of relevant solvents and aqueous buffers (e.g., 0.1 N HCl, phosphate-buffered saline at pH 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25 °C and/or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid material at the end of this period is essential.

-

Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and clarify it by filtration (e.g., through a 0.22 µm PVDF filter) or centrifugation to remove all undissolved solids.[4]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Equilibrium Solubility Determination.

Illustrative Solubility Data

The following table summarizes the expected solubility profile of this compound based on its structure and the properties of similar amine hydrochloride salts. This data should be confirmed experimentally.

| Solvent / Medium | Temperature (°C) | Expected Solubility Classification | Expected Solubility (mg/mL) |

| Purified Water | 25 | Freely Soluble | > 100 |

| 0.1 N HCl (pH ~1.2) | 37 | Freely Soluble | > 100 |

| Phosphate Buffer (pH 6.8) | 37 | Soluble | 10 - 30 |

| Ethanol (95%) | 25 | Soluble | 10 - 30 |

| Methanol | 25 | Freely Soluble | > 100 |

| Dimethyl Sulfoxide (DMSO) | 25 | Freely Soluble | > 100 |

| Dichloromethane | 25 | Sparingly Soluble | 1 - 10 |

| n-Hexane | 25 | Practically Insoluble | < 0.1 |

Section 2: Stability Profile

Assessing the chemical stability of an API is crucial for defining its shelf-life, storage conditions, and identifying potential degradation products that could impact efficacy or safety. Forced degradation (stress testing) is an indispensable tool for this purpose, mandated by regulatory bodies like the ICH to establish the intrinsic stability of a molecule and validate the specificity of analytical methods.[7][8]

Potential Degradation Pathways

The chemical structure of this compound contains an amide linkage, which is the most probable site of degradation.

-

Hydrolytic Cleavage: The primary degradation pathway is expected to be the hydrolysis of the amide bond.[9] This reaction can be catalyzed by both acid and base, yielding N-methylpiperidine-2-carboxylic acid and methylamine as the degradation products. The rate of hydrolysis is typically pH-dependent and increases significantly at elevated temperatures.

-

Other Pathways: While less likely for this structure, oxidation and photolysis should also be investigated as part of a comprehensive stability assessment.[7]

Caption: Predicted Hydrolytic Degradation of the API.

Experimental Assessment: Forced Degradation Studies

A forced degradation study intentionally stresses the API to generate potential degradation products and to develop a stability-indicating analytical method capable of resolving the intact drug from all significant degradants.[7][9]

A robust reverse-phase HPLC (RP-HPLC) method is the cornerstone of any stability study.[10][11]

Protocol:

-

Column and Mobile Phase Screening: Screen various C18 columns with different mobile phase combinations (e.g., acetonitrile/water, methanol/water) and pH modifiers (e.g., phosphate buffer, formic acid, triethylamine).

-

Gradient Optimization: Develop a gradient elution method to ensure separation of the polar degradation products (like the carboxylic acid) from the parent compound and any non-polar impurities.

-

Forced Degradation Sample Analysis: Inject samples from the forced degradation study (see below) to challenge the method. The primary goal is to achieve baseline resolution between the parent peak and all degradant peaks.

-

Method Validation: Validate the final method according to ICH Q2(R2) guidelines for specificity, linearity, accuracy, precision, and robustness.[11] Specificity is proven by demonstrating that the parent peak is pure in all stressed samples, often using a photodiode array (PDA) detector for peak purity analysis.

This protocol outlines the conditions for stressing the API in solution.[8][12]

Protocol:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in the following stress media:

-

0.1 N HCl (Acid Hydrolysis)

-

0.1 N NaOH (Base Hydrolysis)

-

3% Hydrogen Peroxide (Oxidation)

-

Purified Water (for thermal and photolytic controls)

-

-

Stress Conditions:

-

Hydrolysis & Thermal: Incubate the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period (e.g., 24-72 hours), alongside a control sample at room temperature.

-

Oxidation: Store the H₂O₂ solution at room temperature for a defined period.

-

Photostability: Expose the aqueous solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. Protect a control sample from light.

-

-

Time-Point Analysis: At appropriate intervals, withdraw aliquots. Neutralize the acidic and basic samples before dilution. Dilute all samples to a suitable concentration and analyze using the validated stability-indicating HPLC method. Aim for 5-20% degradation to ensure that the primary degradation pathways are observed without overly complex secondary degradation.[13]

Caption: General Workflow for a Forced Degradation Study.

Illustrative Stability Data Summary

The following table presents the expected outcomes from a forced degradation study on this compound.

| Stress Condition | Severity | Expected Degradation (%) | Major Degradation Product(s) |

| 0.1 N HCl | 80 °C, 24h | 15-25% | N-methylpiperidine-2-carboxylic acid |

| 0.1 N NaOH | 60 °C, 8h | 20-30% | N-methylpiperidine-2-carboxylic acid |

| 3% H₂O₂ | RT, 24h | < 5% | Minor, unidentified polar degradants |

| Heat (in Water) | 80 °C, 72h | < 2% | Minimal hydrolysis |

| Light (ICH Q1B) | N/A | < 1% | No significant degradation |

Section 3: Practical Recommendations for Formulation and Handling

Based on the theoretical and experimental framework outlined, the following recommendations can be made for the handling and formulation of this compound:

-

Solvent Selection: For analytical and screening purposes, Purified Water, Methanol, or DMSO are excellent choices for preparing stock solutions.[3]

-

pH Control: To maintain both high solubility and optimal stability in aqueous formulations, a buffered system with a pH between 4.0 and 5.5 is recommended. This range is sufficiently acidic to keep the molecule fully ionized and soluble while minimizing the rate of acid- or base-catalyzed hydrolysis.

-

Storage: The solid hydrochloride salt is expected to be stable and should be stored in a well-sealed container at controlled room temperature, protected from excessive humidity. Aqueous solutions should be protected from pH extremes and stored at refrigerated temperatures (2-8 °C) to minimize long-term hydrolytic degradation. Based on the expected photostability, protection from light is a good practice but may not be critical.

Conclusion

This compound is a compound with a solubility and stability profile that is intrinsically linked to its structure as the hydrochloride salt of a weakly basic amide. It exhibits high solubility in acidic aqueous media and polar organic solvents, a critical attribute for formulation development. Its primary liability is the amide bond, which is susceptible to pH-dependent hydrolysis, particularly under harsh basic or acidic conditions. A systematic evaluation using the robust methodologies described herein—including equilibrium solubility studies and a comprehensive forced degradation protocol coupled with a validated stability-indicating HPLC method—is essential. The resulting data will provide the foundational knowledge required to guide formulation strategies, establish appropriate storage conditions, and ensure the development of a safe, stable, and efficacious drug product.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Darweesh, I., & El-Gendy, A. (2018). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Retrieved from [Link]

-

Zhang, Y., et al. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Retrieved from [Link]

-

Patel, R. M., & Shah, B. M. (2011). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

-

Al-Gousous, J. (2011). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

Pawar, P., & Solanki, R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Retrieved from [Link]

-

Kromann, J. (2016). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

-

Jones, B., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Retrieved from [Link]

-

Attimarad, M., et al. (2018). Development and validation of stability indicating RP-HPLC and HPTLC for determination of Niclosamide in bulk and in synthetic mixture. Arabian Journal of Chemistry. Retrieved from [Link]

-

Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review. Retrieved from [Link]

-

ResearchGate. (2023). Development and Validation of Stability-Indicating RP-HPLC Method for Determination of Indapamide and Amlodipine Besylate. Retrieved from [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]

-

AMSbiopharma. (2024). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pharmatutor.org [pharmatutor.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. scispace.com [scispace.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pharmtech.com [pharmtech.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of N-methylpiperidine-2-carboxamide hydrochloride

This guide provides a comprehensive technical overview of N-methylpiperidine-2-carboxamide hydrochloride, exploring its potential therapeutic applications from a drug development perspective. While direct preclinical and clinical data for this specific compound are not extensively available in peer-reviewed literature, its structural analogy to a class of well-established local anesthetics provides a strong foundation for hypothesizing its pharmacological profile and therapeutic utility. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel analgesic agents.

Introduction: The Significance of the Piperidine-2-Carboxamide Scaffold

This compound is a chemical entity featuring a piperidine ring, a foundational structure in medicinal chemistry. The piperidine moiety is a privileged scaffold, appearing in a wide array of pharmaceuticals due to its favorable physicochemical properties that can enhance drug-like characteristics such as metabolic stability and bioavailability.[1][2] Specifically, the N-alkylated piperidine-2-carboxamide core is the defining feature of several successful long-acting local anesthetics, including ropivacaine and levobupivacaine.[3][4]

Chemical and Physical Properties

This compound is a white to off-white crystalline powder that is soluble in water and polar organic solvents.[5] Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for formulation and use in biological assays.[5]

| Property | Value | Source |

| Molecular Formula | C7H15ClN2O | [5] |

| CAS Number | 1236263-43-6 | [5] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water, alcohol, and ester solvents | [5] |

Potential Therapeutic Application: Local and Regional Anesthesia

Based on its structural similarity to established amino-amide local anesthetics, the primary and most promising therapeutic application for this compound is in local and regional anesthesia.[5][6] These applications could range from minor surgical procedures to more extensive pain management strategies.

-

Infiltration Anesthesia: Direct injection into tissues to numb a specific area.

-

Peripheral Nerve Blocks: Administration near a specific nerve or nerve plexus to block sensation in a larger region of the body.[7]

-

Epidural and Intrathecal Anesthesia: Injection into the epidural or subarachnoid space to provide anesthesia for major surgeries.

The rationale for this hypothesis is grounded in the well-documented structure-activity relationships of piperidine-based anesthetics. The piperidine ring, linked to an aromatic moiety (in more complex analogues) via an amide bond, is a classic pharmacophore for local anesthetic activity.[8]

Proposed Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

Local anesthetics exert their effects by blocking the conduction of nerve impulses.[9] This is achieved through the inhibition of voltage-gated sodium channels (VGSCs) within the neuronal membrane.[10][11] The proposed mechanism for this compound would follow this established pathway:

-

Diffusion Across the Neuronal Membrane: In its uncharged, lipid-soluble form, the molecule penetrates the nerve cell membrane.

-

Re-equilibration and Binding: Once inside the axoplasm, an equilibrium is established, and the protonated, cationic form of the molecule binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel.[9]

-

Inhibition of Sodium Influx: This binding stabilizes the sodium channel in its inactivated state, preventing the influx of sodium ions that is necessary for the depolarization and propagation of an action potential.[12][13]

-

Conduction Blockade: The failure of the action potential to propagate along the nerve fiber results in a loss of sensation in the area innervated by the blocked nerve.

The differential blockade of various nerve fiber types (autonomic, sensory, and motor) is dependent on factors such as fiber size and firing frequency, with smaller, rapidly firing sensory fibers being more susceptible.[13]

Caption: A general, hypothetical synthetic workflow.

A patented method for a structurally related compound involves the hydrogenation of a picolinic acid derivative followed by catalytic reductive methylation. [14]

Proposed Preclinical Evaluation Workflow

A rigorous preclinical evaluation is necessary to determine the efficacy and safety profile of this compound as a local anesthetic. The following experimental workflow provides a comprehensive strategy.

Phase 1: In Vitro Characterization

-

Objective: To determine the intrinsic potency and mechanism of action at the molecular level.

-

Methodology:

-

Patch-Clamp Electrophysiology:

-

Cell Lines: Use cell lines expressing specific isoforms of voltage-gated sodium channels (e.g., Nav1.5, Nav1.7).

-

Protocol:

-

Culture cells to appropriate confluency.

-

Prepare solutions of this compound at various concentrations.

-

Perform whole-cell patch-clamp recordings to measure the inhibition of sodium currents.

-

Determine the IC50 (half-maximal inhibitory concentration) for each channel isoform.

-

Investigate use-dependent block by applying trains of depolarizing pulses.

-

-

-

Phase 2: Ex Vivo Assessment

-

Objective: To evaluate the compound's ability to block nerve conduction in isolated nerve tissue.

-

Methodology:

-

Isolated Sciatic Nerve Preparation (e.g., from rat or frog):

-

Protocol:

-

Dissect the sciatic nerve and mount it in a nerve bath chamber with stimulating and recording electrodes.

-

Record compound action potentials (CAPs) in response to supramaximal electrical stimulation.

-

Apply this compound at different concentrations to the nerve.

-

Measure the time to onset and the degree of CAP reduction to determine potency and time course of action.

-

-

-

Phase 3: In Vivo Efficacy and Safety Studies

-

Objective: To assess the anesthetic efficacy and systemic toxicity in animal models.

-

Methodology:

-

Rodent Sciatic Nerve Block Model:

-

Protocol:

-

Anesthetize the animal (e.g., rat) and inject the test compound near the sciatic nerve.

-

Assess sensory blockade using a hot plate or von Frey filament test at regular intervals.

-

Assess motor blockade by observing limb function.

-

Determine the duration of action.

-

-

-

Infiltration Anesthesia Model (e.g., guinea pig wheal block):

-

Protocol:

-

Inject the compound intradermally.

-

Test for anesthesia by probing the wheal with a sharp filament.

-

-

-

Acute Systemic Toxicity:

-

Protocol:

-

Administer escalating intravenous doses to rodents.

-

Observe for signs of central nervous system and cardiovascular toxicity.

-

Determine the maximum tolerated dose (MTD) and the dose that causes convulsions (CD50) and lethality (LD50).

-

-

-

Sources

- 1. Piperazine and piperidine carboxamides and carbamates as inhibitors of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Levobupivacaine - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. Experimental study of local anesthetic and antiarrhythmic activities of fluorinated ethynylpiperidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nerve Block Anesthesia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular mechanisms of nerve block by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Levobupivacaine | C18H28N2O | CID 92253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. US4110331A - Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide - Google Patents [patents.google.com]

Review of literature on N-methylpiperidine-2-carboxamide hydrochloride and its analogs

An In-Depth Technical Guide to N-methylpiperidine-2-carboxamide Hydrochloride and its Analogs: Synthesis, Pharmacology, and Therapeutic Potential

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products and clinically approved drugs.[1] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved water solubility and metabolic stability, while providing a three-dimensional framework for precise molecular interactions with biological targets.[1] Within this broad class, N-methylpiperidine-2-carboxamide and its derivatives represent a versatile and potent family of compounds with applications ranging from local anesthesia to novel treatments for infectious diseases.

This technical guide offers a comprehensive review of the literature on this compound and its analogs. We will delve into the synthetic strategies for accessing this core, explore the nuanced structure-activity relationships that govern its biological effects, and detail the experimental protocols necessary for its study. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this important chemical series.

Synthetic Pathways and Methodologies

The synthesis of N-methylpiperidine-2-carboxamide analogs hinges on the construction of the substituted piperidine ring and the subsequent formation of the amide bond. Several robust strategies have been developed, often starting from commercially available pyridine derivatives.

Synthesis from Picolinic Acid Derivatives

A common and effective route involves the hydrogenation of a picolinic acid derivative. Picolinic acid provides the correct C2-carboxamide regiochemistry from the outset. This pathway typically involves two key transformations: amide bond formation followed by pyridine ring reduction and N-methylation.

A well-documented example is the synthesis of N-methyl piperidine-2-carboxylic acid-2,6-xylidide hydrochloride, a close analog used in local anesthetics.[2] The process begins with the amidation of picolinic acid with 2,6-dimethylaniline to form picolinic acid-2,6-xylidide. The core of the synthesis then proceeds via a two-step reductive sequence.

-

Step 1: Catalytic Hydrogenation: The pyridine ring of the xylidide intermediate is hydrogenated to the corresponding piperidine. This is typically performed in the presence of a platinum or palladium catalyst under a hydrogen atmosphere. The inclusion of hydrochloric acid (HCl) during this step directly yields the hydrochloride salt of the piperidine intermediate.[2] This choice is causal; performing the reduction in an acidic medium prevents catalyst poisoning by the nitrogen lone pair and facilitates the isolation of the product as a stable, crystalline salt.

-

Step 2: Reductive N-Methylation: The secondary amine of the piperidine ring is then methylated. A classic and efficient method is catalytic reductive methylation using formaldehyde as the carbon source and hydrogen/catalyst as the reducing agent.[2] Formaldehyde and the secondary amine reversibly form an iminium ion, which is then irreversibly reduced by the catalyst to yield the N-methylated tertiary amine.

Caption: General workflow for synthesis from a picolinic acid amide precursor.

Alternative Synthetic Approaches

While the hydrogenation of pyridines is a primary route, other methods for constructing the piperidine ring exist, including intramolecular cyclization reactions. For instance, a nitrile-containing precursor, 5-(benzyl(methyl)amino)pentanenitrile, can be induced to cyclize during a hydrogenation reaction, leading to the formation of N-methylpiperidinium chloride.[3] This demonstrates how reaction conditions can be tuned to favor intramolecular attack and ring formation.

Physicochemical Properties